1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea

Description

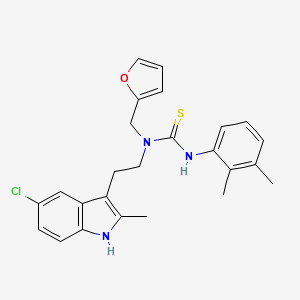

The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea is a thiourea derivative characterized by three key structural motifs:

- The chloro substituent enhances electron-withdrawing properties, while the methyl group adds steric bulk.

- Thiourea backbone: The central thiourea (N–C(=S)–N) group, which can participate in hydrogen bonding and metal coordination.

- Substituents: A 2,3-dimethylphenyl group (providing hydrophobicity and steric hindrance) and a furan-2-ylmethyl moiety (offering moderate electronegativity and hydrogen-bonding capacity via the oxygen atom).

Properties

IUPAC Name |

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3OS/c1-16-6-4-8-23(17(16)2)28-25(31)29(15-20-7-5-13-30-20)12-11-21-18(3)27-24-10-9-19(26)14-22(21)24/h4-10,13-14,27H,11-12,15H2,1-3H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJFLEJWQHVTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)Cl)C)CC4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea is a member of the thiourea family, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Indole moiety : Known for its role in various biological processes and potential anticancer properties.

- Thiourea group : Provides a versatile platform for drug design, often associated with antibacterial, antifungal, and anticancer activities.

- Furan and dimethylphenyl substituents : These groups may enhance the lipophilicity and cellular uptake of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For example, compounds similar to the one have shown efficacy against various cancer cell lines:

- Mechanism of Action : Thiourea derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. They may inhibit angiogenesis and disrupt cancer cell proliferation.

- Case Study : A derivative with structural similarities demonstrated an IC50 value ranging from 3 to 14 µM against pancreatic and breast cancer cell lines, indicating strong anticancer activity .

Antimicrobial Activity

Thiourea compounds have also been investigated for their antimicrobial properties:

- Antibacterial Activity : Studies have reported that certain thiourea derivatives exhibit significant antibacterial effects against pathogenic bacteria. For instance, a related compound showed potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) in the low micromolar range .

- Antifungal Effects : The compound's structure suggests potential antifungal activity. Similar thiourea derivatives have been tested against fungal pathogens with promising results .

Antioxidant Activity

Thiourea derivatives are noted for their antioxidant properties:

- Mechanism : They can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.

- Research Findings : A related thiourea derivative exhibited strong antioxidant activity with an IC50 value of 52 µg/mL in ABTS assays .

Structure-Activity Relationship (SAR)

The biological activity of thiourea compounds is highly dependent on their structural features. The following table summarizes key findings related to SAR:

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Features and Substituent Analysis

The following table compares the target compound with structurally related thioureas from the literature:

Key Observations:

- Electron-Withdrawing Groups : The target compound’s 5-chloroindole contrasts with the 5-fluoroindole in , where fluorine’s smaller size and higher electronegativity may alter binding affinity.

- Heterocyclic Moieties: The furan-2-ylmethyl group in the target compound differs from thiophene in and pyrazole in .

Physicochemical Properties

Crystallographic and Analytical Techniques

- X-ray Crystallography : Used in to resolve thiourea derivatives’ structures, highlighting the importance of hydrogen-bonding networks. The target compound’s furan and indole groups may adopt specific conformations amenable to crystallography.

- SHELX Software : Widely employed for small-molecule refinement (), this tool could aid in analyzing the target compound’s crystal structure if synthesized.

Q & A

Basic: What are the recommended synthetic routes for this thiourea derivative, and what key reaction conditions should be optimized?

Methodological Answer:

The synthesis of thiourea derivatives typically involves sequential nucleophilic substitutions. A validated approach (applicable to analogous compounds) includes:

Thiocyanate intermediate formation : Reacting an amine precursor with potassium thiocyanate (KSCN) and acyl chloride in anhydrous acetone under reflux (e.g., 30 min at 60–70°C) .

Coupling with aromatic amines : Introducing substituted aniline derivatives (e.g., halogenated indole systems) to form the thiourea backbone.

Key Optimization Parameters:

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Solvent | Anhydrous acetone | Prevents hydrolysis of intermediates |

| Temperature | Reflux (~60–70°C) | Ensures complete reaction kinetics |

| Stoichiometry | 1:1 molar ratio (amine:KSCN) | Minimizes side products |

Reference Synthesis : Evidence from analogous thiourea syntheses highlights the critical role of moisture-free conditions and stoichiometric precision to avoid thiocyanate byproducts .

Basic: How is single-crystal X-ray diffraction (SC-XRD) utilized to confirm the molecular structure of this compound?

Methodological Answer:

SC-XRD provides atomic-level structural validation:

Crystallization : Grow high-quality crystals via slow evaporation (e.g., in ethanol/chloroform mixtures).

Data Collection : Use a diffractometer at low temperatures (e.g., 113–296 K) to reduce thermal motion artifacts .

Refinement : Analyze bond lengths, angles, and torsion angles using software like SHELXL.

Typical SC-XRD Parameters (from analogous compounds):

| Parameter | Value | Source |

|---|---|---|

| R factor | 0.036–0.041 | |

| Data/parameter ratio | 16.4–17.8 | |

| Mean C–C bond length | 0.002 Å |

Note : Intramolecular hydrogen bonds (e.g., N–H⋯O/S) and π-π stacking interactions (centroid distances ~4.3 Å) are critical for stability .

Advanced: What computational methods predict intermolecular interactions and stability?

Methodological Answer:

Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) and electrostatic potential surfaces to identify reactive sites.

Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water/DMSO) to assess solubility and aggregation tendencies.

Docking Studies : Map binding affinities to biological targets (e.g., fungal enzymes) using AutoDock Vina or Schrödinger Suite.

Case Study : Evidence from substituted thioureas shows that π-π interactions (e.g., between aromatic rings) and hydrogen bonding dominate crystal packing . Computational models should prioritize these forces.

Advanced: How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

Dose-Response Calibration : Ensure in vitro concentrations align with physiologically achievable levels in vivo.

Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain efficacy shifts.

Model Organism Variability : Account for species-specific metabolic pathways (e.g., cytochrome P450 differences).

Example : Antifungal thioureas may show reduced activity in vivo due to protein binding or rapid clearance. Parallel assays in Pyricularia oryzae (in vitro) and plant models (in vivo) can isolate confounding factors .

Advanced: What methodologies assess environmental persistence and ecotoxicological effects?

Methodological Answer:

Biodegradation Assays : Measure half-life in soil/water systems under OECD 301 guidelines.

Bioaccumulation Studies : Use logP values (experimental or computed) to predict lipid solubility.

Ecotoxicology : Test acute/chronic toxicity in Daphnia magna or algae (OECD 202/201).

Framework : Projects like INCHEMBIOL emphasize long-term environmental monitoring (e.g., 2005–2011 studies) to track abiotic/biotic transformations and ecosystem-level impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.